molecular formula C16H10O2S B14948274 7-Methyl-10-oxa-11-thia-benzo[a]fluoren-9-one

7-Methyl-10-oxa-11-thia-benzo[a]fluoren-9-one

Cat. No.: B14948274
M. Wt: 266.3 g/mol
InChI Key: ACQIEZDFNDOOCI-UHFFFAOYSA-N
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Description

7-Methyl-10-oxa-11-thia-benzo[a]fluoren-9-one is a complex organic compound with the molecular formula C₁₆H₁₀O₂S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-10-oxa-11-thia-benzo[a]fluoren-9-one typically involves a nickel-catalyzed tandem reaction. This reaction includes cyclic esterification and C–S bond formation. Starting materials such as 3-(2-hydroxy-phenyl)-acrylic acids and 2-halide-benzenethiols are used. The reaction conditions are mild, and the process yields versatile biologically active compounds efficiently .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes ensuring the availability of starting materials, maintaining reaction conditions, and implementing purification processes to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-10-oxa-11-thia-benzo[a]fluoren-9-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield more oxidized derivatives, while reduction may produce more reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the substituents used.

Scientific Research Applications

7-Methyl-10-oxa-11-thia-benzo[a]fluoren-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-10-oxa-11-thia-benzo[a]fluoren-9-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-10-oxa-11-thia-benzo[a]fluoren-9-one is unique due to its specific substitutions, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H10O2S

Molecular Weight

266.3 g/mol

IUPAC Name

12-methyl-15-oxa-17-thiatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,11(16),12-heptaen-14-one

InChI

InChI=1S/C16H10O2S/c1-9-8-13(17)18-16-14(9)12-7-6-10-4-2-3-5-11(10)15(12)19-16/h2-8H,1H3

InChI Key

ACQIEZDFNDOOCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C3=C(S2)C4=CC=CC=C4C=C3

Origin of Product

United States

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